molecular formula C21H32N2O2S B2601372 2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide CAS No. 2415503-05-6

2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide

Cat. No. B2601372
CAS RN: 2415503-05-6
M. Wt: 376.56
InChI Key: SWHXPKWFZXUBCZ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide is a chemical compound that has been the focus of extensive scientific research in recent years. This compound is known for its potential applications in the fields of medicine and pharmacology. In

Mechanism Of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide is not fully understood. However, it is believed to work by binding to certain receptors in the brain, including the dopamine and serotonin receptors. This binding leads to changes in the levels of these neurotransmitters, which can affect mood, pain perception, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide can have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood and a reduction in pain perception. In addition, this compound has been shown to have anti-inflammatory properties and may have potential as a treatment for conditions such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide in lab experiments is that it has been extensively studied and its effects are well understood. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that it can be difficult to administer in vivo, as it is not very water-soluble.

Future Directions

There are many potential future directions for research on 2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide. One area of interest is the potential use of this compound as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Finally, there is potential for the development of new analogs of this compound with improved solubility and other properties.

Synthesis Methods

2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide can be synthesized using a variety of methods. One common method involves the reaction of 4-ethoxybenzaldehyde with thian-4-ylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with acetic anhydride to yield the final product.

Scientific Research Applications

2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have potential as a treatment for a variety of conditions, including anxiety, depression, and addiction. In addition, this compound has been studied for its potential as a pain reliever and as a treatment for neurological disorders such as Parkinson's disease.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2S/c1-2-25-20-5-3-17(4-6-20)15-21(24)22-16-18-7-11-23(12-8-18)19-9-13-26-14-10-19/h3-6,18-19H,2,7-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHXPKWFZXUBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide

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